Ethyl 4-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-5-methyl-1,2-oxazole-3-carboxylate
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Overview
Description
ETHYL 4-({[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE is a complex organic compound that belongs to the class of isoxazole carboxylates This compound is characterized by its unique structure, which includes a cyano group, a methoxymethyl group, and a pyridylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where the cyano group is introduced into the molecule through the reaction of amines with alkyl cyanoacetates . This reaction is often carried out under reflux conditions in the presence of a catalytic amount of triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include solvent-free reactions, fusion methods, and the use of advanced catalytic systems to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
ETHYL 4-({[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-({[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE involves its interaction with molecular targets and pathways within a system. The cyano group, methoxymethyl group, and pyridylsulfanyl group contribute to its binding affinity and reactivity with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
ETHYL 4-({[3-CYANO-4-(METHOXYMETHYL)-6-METHYL-2-PYRIDYL]SULFANYL}METHYL)-5-METHYL-3-ISOXAZOLECARBOXYLATE can be compared with other similar compounds, such as:
Methyl 3-cyano-4-methoxybenzoate: This compound shares the cyano and methoxy groups but differs in its overall structure and reactivity.
3-cyano-4-methoxymethyl-6-methyl-2(1H)-pyridone: This compound has a similar pyridyl structure but lacks the isoxazole and carboxylate groups.
Properties
Molecular Formula |
C17H19N3O4S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl 4-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylmethyl]-5-methyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H19N3O4S/c1-5-23-17(21)15-14(11(3)24-20-15)9-25-16-13(7-18)12(8-22-4)6-10(2)19-16/h6H,5,8-9H2,1-4H3 |
InChI Key |
NDPPJCFPBOJLGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1CSC2=NC(=CC(=C2C#N)COC)C)C |
Origin of Product |
United States |
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